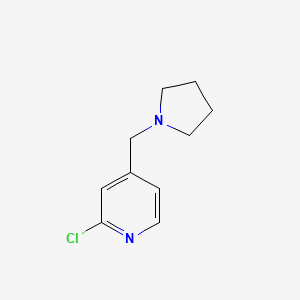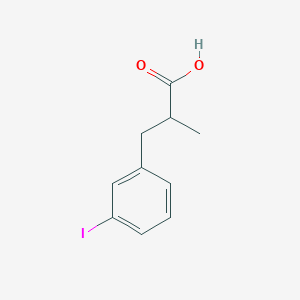
3-(3-Iodophenyl)-2-methylpropanoic acid
Descripción general
Descripción
3-(3-Iodophenyl)-2-methylpropanoic acid, also known as 3-Iodophenyl-2-methylpropionic acid (IPMP), is an organic compound belonging to the class of carboxylic acids. It is a colorless, crystalline solid with a molecular weight of 308.03 g/mol. It is soluble in water and ethanol, and is used in a variety of scientific and medical applications.
Aplicaciones Científicas De Investigación
Radioactive Labeling and Medical Imaging
3-(3-Iodophenyl)-2-methylpropanoic acid and related compounds have applications in radioactive labeling and medical imaging. For instance, [125I]EINT, a radiolabeled analog of this compound, demonstrates high radiochemical purity and specific activity, making it suitable for medical imaging purposes (Zhong et al., 2000). Additionally, compounds like 15-(p-iodophenyl)-3,3-dimethylpentadecanoic acid (DMIPP) have shown promise in myocardial imaging due to their high uptake in heart tissue, indicating their potential use in evaluating myocardial fatty acid uptake (Knapp et al., 1986).
Synthesis of Anti-inflammatory Compounds
Compounds structurally similar to this compound are used in synthesizing anti-inflammatory drugs. For instance, the synthesis of diastereomeric 3-hydroxy-2-methyl-3-(4-biphenylyl)butanoic acids, which belong to the arylpropanoic acid class of compounds, shows significant anti-inflammatory activity (Dilber et al., 2008). These findings are essential for developing new non-steroidal anti-inflammatory drugs (NSAIDs).
Enantioselective Syntheses in Pharmaceutical Chemistry
The enantioselective synthesis of 2-arylpropanoic acid derivatives, related to this compound, is critical in pharmaceutical chemistry. High enantiomeric excess in synthesizing these compounds, such as ibuprofen and ketoprofen, is achieved through controlled stereochemistry (Hamon et al., 1995). This method is vital for producing optically active pharmaceuticals.
Bioengineering and Biotechnology
This compound derivatives have applications in bioengineering, particularly in producing valuable chemicals from renewable resources. An example is the production of 3-hydroxypropanoic acid (3-HP) from glycerol by engineered bacteria, which is a critical platform chemical used in various industrial applications (Jers et al., 2019).
Safety and Hazards
Propiedades
IUPAC Name |
3-(3-iodophenyl)-2-methylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11IO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSIKJSVQHYPHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC(=CC=C1)I)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-(Benzyloxy)-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B1400554.png)
![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]thiazole](/img/structure/B1400555.png)
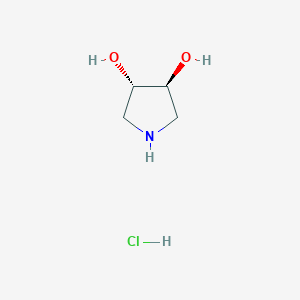


![(3-Iodoimidazo[1,2-A]pyridin-7-YL)methanol](/img/structure/B1400564.png)
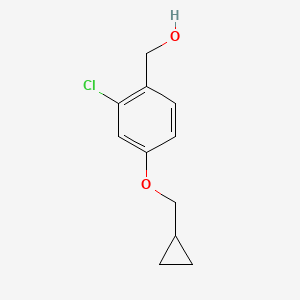
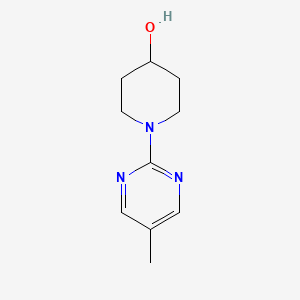
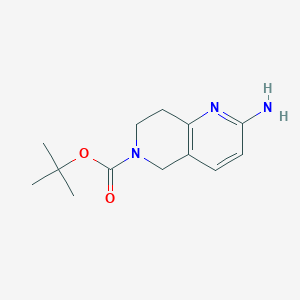


![2-[5-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]propan-2-ol](/img/structure/B1400571.png)
